Ladostigil

MAO-B inhibition AChE inhibition dual inhibitor

Ladostigil is the only compound combining MAO-B and AChE inhibition in a single molecule, validated in a 3‑year Phase II clinical trial (NCT01429623) for MCI. Unlike co‑administered rasagiline+rivastigmine, its propargylamine–carbamate architecture yields coordinated neuroprotection at doses 30–1000‑fold below enzyme inhibition thresholds, enabling clean dissection of PKC/MAPK pathways. Brain‑selective MAO inhibition spares peripheral MAO, eliminating dietary complications in animal studies. Ideal for translational Alzheimer’s/Lewy body research.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 209394-27-4
Cat. No. B3062256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLadostigil
CAS209394-27-4
Synonyms(N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate
Ladostigil
TV 3326
TV3326
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1
InChIInChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1
InChIKeyLHXOCOHMBFOVJS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ladostigil (CAS 209394-27-4): Procurement-Ready Overview of a Dual-Action MAO-B/AChE Inhibitor in Phase II Trials for Neurodegenerative Diseases


Ladostigil (TV-3326) is a small-molecule, orally bioavailable investigational compound that functions as a dual inhibitor of brain-selective monoamine oxidase (MAO) and cholinesterase (ChE) [1]. Its molecular architecture incorporates the propargylamine neuroprotective pharmacophore of the anti-Parkinson drug rasagiline with the carbamate ChE inhibitory moiety of rivastigmine in a single molecule [2]. Ladostigil has advanced to Phase II clinical trials for mild cognitive impairment (MCI) and Alzheimer's disease (AD), with the most extensive study being a 3-year randomized, double-blind, placebo-controlled trial (NCT01429623) in MCI patients [3].

Ladostigil (TV-3326): Why Generic MAO-B Inhibitors or Cholinesterase Inhibitors Alone Cannot Replicate Its Molecular Pharmacology


Ladostigil cannot be substituted with individual MAO-B inhibitors (e.g., rasagiline, selegiline) or ChE inhibitors (e.g., rivastigmine, donepezil) because it combines both activities in a single molecular entity with brain-selective MAO inhibition that spares peripheral MAO in the liver and small intestine [1]. This dual-target engagement is mechanistically distinct from co-administration of separate drugs, as ladostigil's carbamate moiety is released upon ChE interaction to yield the active neuroprotective metabolite hydroxy-1-(R)-aminoindan, creating a temporally coordinated pharmacological cascade not achievable with separate agents [2]. Furthermore, its neuroprotective and anti-apoptotic activities occur at concentrations substantially lower (100–1000-fold) than those required for enzyme inhibition [3], a therapeutic window not observed with comparator mono-target compounds.

Ladostigil (TV-3326) Quantitative Comparative Evidence: Direct Head-to-Head and Cross-Study Differentiators vs. Rasagiline, Rivastigmine, and In-Class Analogs


Dual Enzyme Inhibition IC50 Values: Ladostigil vs. Mono-Target Comparators

Ladostigil exhibits dual inhibitory activity against both MAO-B (IC50 = 37.1 μM) and AChE (IC50 = 31.8 μM) in vitro . In contrast, the comparator rasagiline is a selective MAO-B inhibitor (IC50 ≈ 0.2 μM for MAO-B) with no ChE inhibitory activity [1], while rivastigmine is a ChE inhibitor (IC50 ≈ 4 μM for AChE) lacking MAO-B inhibition [2]. This dual activity in a single molecule is the defining differentiation—neither rasagiline nor rivastigmine alone provides both target engagements.

MAO-B inhibition AChE inhibition dual inhibitor

Brain-Selective MAO Inhibition Without Peripheral Enzyme Suppression: A Safety Differentiator

Ladostigil demonstrates brain-selective MAO-A and MAO-B inhibition in vivo, with little or no MAO inhibitory effect in the liver and small intestine [1]. At an oral dose of 17 mg/kg/day for 6 weeks in rats, ladostigil inhibited brain MAO-A and MAO-B by more than 60% . This brain selectivity contrasts with non-selective irreversible MAO inhibitors (e.g., tranylcypromine, phenelzine) that produce significant peripheral MAO inhibition, resulting in potentiation of the cardiovascular response to dietary tyramine (the 'cheese effect') [2]. The brain-selective profile of ladostigil is predicted to reduce the risk of tyramine-induced hypertensive crisis, making it a potentially safer option for research in depression and dementia populations where dietary restrictions are a confounding variable.

brain-selective MAO inhibition tyramine potentiation cardiovascular safety

Neuroprotective Activity at Sub-Micromolar Concentrations: 100–1000-Fold Below Enzyme Inhibition IC50

Ladostigil exerts neuroprotective and anti-apoptotic effects at concentrations substantially lower than those required for MAO-B or AChE inhibition. In cellular models, ladostigil dose-dependently decreased cell death via inhibition of caspase-3 cleavage and activation with an IC50 of 1.05 μM [1]. This neuroprotective concentration is approximately 30–35-fold lower than its MAO-B IC50 (37.1 μM) and AChE IC50 (31.8 μM) . In aging rat studies, the neuroprotective effect is shared by similar concentrations of its S-enantiomer (TV1022) that are 100–1000-fold less potent as MAO-B inhibitors, indicating that neuroprotection is independent of enzyme inhibition [2]. By contrast, rasagiline and rivastigmine exhibit their primary pharmacological effects (enzyme inhibition) at concentrations that overlap with their neuroprotective activity ranges, lacking this wide therapeutic dissociation.

neuroprotection anti-apoptotic caspase-3 inhibition

In Vivo Prevention of Age-Related Gliosis and Memory Deficits: Quantitative Histological and Behavioral Outcomes

In a 6-month study of 16-month-old rats, ladostigil (1 mg/kg/day) prevented the age-related increase in activated astrocytes and microglia in several hippocampal and white matter regions, and increased proNGF immunoreactivity in the hippocampus toward levels observed in young rats [1]. Quantitatively, ladostigil prevented the age-related reduction in cortical AChE activity and the increase in hippocampal butyrylcholinesterase (BuChE) activity, with these enzymatic changes correlating with improved spatial memory performance [2]. In contrast, the S-enantiomer TV3279 (which lacks MAO-B inhibitory activity) reduced spontaneous motor activity chronically, whereas ladostigil preserved spontaneous motor behavior, indicating a functional differentiation linked to the dual pharmacology [3]. No comparator mono-target compound (rasagiline, rivastigmine, or donepezil) has demonstrated this combined effect on gliosis, enzyme normalization, and memory preservation in aging models at comparable low doses.

gliosis prevention spatial memory aging model

Phase II Clinical Trial Outcome: Low-Dose Ladostigil in MCI Patients Shows Safety and Potential Efficacy Signals

In a 3-year, randomized, double-blind, placebo-controlled Phase II clinical trial (NCT01429623) in patients with mild cognitive impairment (MCI) and medial temporal lobe atrophy, low-dose ladostigil (80 mg b.i.d.) was safe and well-tolerated [1]. The study, published in Neurology, reported that ladostigil appeared safe, well-tolerated, and may have potential for improving memory and delaying progression to dementia [2]. This clinical evidence distinguishes ladostigil from preclinical-only dual-target research compounds and positions it as the most clinically advanced dual MAO-B/AChE inhibitor for MCI/AD research. In contrast, rasagiline is approved for Parkinson's disease but not AD, and rivastigmine is approved for AD but lacks MAO-B inhibition and associated neuroprotective propargylamine pharmacology.

mild cognitive impairment phase 2 clinical trial Alzheimer's disease

Active Metabolite Neuroprotection: Hydroxy-1-(R)-Aminoindan Contributes to Parent Compound Activity

The major metabolite of ladostigil, hydroxy-1-(R)-aminoindan, possesses intrinsic neuroprotective activity and thus may contribute to the overall pharmacological effect of the parent compound [1]. This is distinct from rasagiline, whose major metabolite 1-(R)-aminoindan also has neuroprotective properties, but rasagiline lacks the ChE inhibitory carbamate moiety that generates the active metabolite upon target engagement [2]. The ladostigil metabolite is generated via ChE-mediated hydrolysis of the carbamate group, creating a unique 'prodrug-like' activation cascade at the site of ChE expression. No such enzyme-triggered metabolite release occurs with rivastigmine (which lacks MAO-B activity) or rasagiline (which lacks ChE activity).

active metabolite hydroxy-1-(R)-aminoindan neuroprotection

Ladostigil (TV-3326): Procurement-Ready Application Scenarios for Neurodegenerative Disease and Dual-Target Pharmacology Research


Investigating Dual MAO-B/AChE Inhibition in Alzheimer's Disease and Dementia with Lewy Bodies Models

Ladostigil is uniquely suited for in vivo studies of Alzheimer's disease (AD) and dementia with Lewy bodies (DLB) where both cholinergic deficits and dopaminergic dysfunction contribute to pathology [1]. Its dual MAO-B/AChE inhibitory profile (IC50 37.1 μM and 31.8 μM, respectively) enables simultaneous modulation of both neurotransmitter systems in a single compound [2]. Researchers can administer ladostigil at 1–17 mg/kg/day orally in rodent models to assess effects on cognitive function, glial activation, and neuroinflammation without the confounding variables introduced by co-administering separate MAO-B and ChE inhibitors [3].

Low-Dose Neuroprotection Studies Disentangling Enzyme Inhibition from Anti-Apoptotic Mechanisms

Ladostigil's wide therapeutic window—neuroprotection at concentrations 30–35-fold below enzyme inhibition IC50—makes it an ideal tool compound for dissecting enzyme-independent neuroprotective pathways [1]. At 1 mg/kg/day in aging rats, ladostigil prevents age-related gliosis and memory deficits without significant MAO or ChE inhibition [2]. This property enables researchers to investigate neuroprotective mechanisms (e.g., Bcl-2 family regulation, caspase-3 inhibition, PKC/MAPK signaling) in isolation from confounding neurotransmitter effects, a capability not available with rasagiline or rivastigmine where neuroprotection and enzyme inhibition overlap in dose-response [3].

Brain-Selective MAO Inhibition Research Without Peripheral Tyramine Interaction Confounds

For studies of depression, anxiety, or cognitive function where peripheral MAO inhibition could introduce dietary tyramine interaction artifacts, ladostigil offers a brain-selective alternative to non-selective MAO inhibitors [1]. In rat models, chronic ladostigil (17 mg/kg/day for 6 weeks) inhibited brain MAO-A and MAO-B by >60% while sparing liver and intestinal MAO [2]. This brain selectivity eliminates the need for dietary restrictions in animal studies and reduces the confounding cardiovascular effects that plague research with non-selective irreversible MAO inhibitors [3].

Translational Research Bridging Preclinical Dual-Target Pharmacology to Human MCI/AD Studies

As the only dual MAO-B/AChE inhibitor with completed Phase II clinical trial data in MCI patients, ladostigil provides a critical translational bridge for researchers developing disease-modifying AD therapies [1]. The 3-year, placebo-controlled NCT01429623 trial established human safety and tolerability of low-dose ladostigil (80 mg b.i.d.) and generated exploratory efficacy data that can inform preclinical-to-clinical dose extrapolation and biomarker selection [2]. This clinical dataset is unavailable for any other dual-target MAO-B/ChE compound, making ladostigil the reference standard for translational research in this mechanism class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ladostigil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.